molecular formula C4H6N2OS3 B6250877 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-ol CAS No. 57037-59-9

2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-ol

Cat. No. B6250877
CAS RN: 57037-59-9
M. Wt: 194.3
InChI Key:
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Description

2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-ol, commonly known as Sulfanilylthiadiazole (STZ), is a sulfenyl-containing thiadiazole compound that has been studied for its potential applications in various scientific research fields. STZ has been shown to possess a wide range of biological activities, including antioxidant, antibacterial, antifungal, and anti-inflammatory properties. Its chemical structure consists of a sulfenyl group attached to a five-membered thiadiazole ring. This compound has been used in various laboratory experiments and is becoming increasingly popular due to its unique properties.

Scientific Research Applications

Antidepressant, Anxiolytic, and Anticonvulsant Applications

Compounds with the 2-amino-5-sulfanyl-1,3,4-thiadiazole structure have been evaluated for their effects on the central nervous system (CNS). Some of these compounds have shown excellent antidepressant, anxiolytic, and anticonvulsant activity . The activity of these compounds is believed to be influenced by the substituents in the thiadiazole moiety .

Anti-Inflammatory and Analgesic Applications

2-Amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties . Some of these compounds have shown significant anti-inflammatory and analgesic activity and were devoid of gastrointestinal side effects (ulcerogenic effect), which are the most frequent adverse reactions associated with orally ingested anti-inflammatory or antiarthritic agents .

Antimicrobial Applications

Thiadiazole compounds have been associated with antimicrobial activity . However, specific studies on the antimicrobial activity of “2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-ol” are not readily available.

Antitubercular Applications

Some derivatives of 2-amino-5-sulfanyl-1,3,4-thiadiazole have shown activity against Mycobacterium tuberculosis . However, more research is needed to confirm the antitubercular activity of “2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-ol”.

Antitumor Applications

1,3,4-Thiadiazole compounds have been associated with antitumor activity . However, specific studies on the antitumor activity of “2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-ol” are not readily available.

Antiviral Applications

Thiadiazole compounds have been associated with antiviral activity . However, specific studies on the antiviral activity of “2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-ol” are not readily available.

properties

IUPAC Name

5-(2-hydroxyethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS3/c7-1-2-9-4-6-5-3(8)10-4/h7H,1-2H2,(H,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTLVQUQOLJQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=NNC(=S)S1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531315
Record name 5-[(2-Hydroxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Hydroxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione

CAS RN

57037-59-9
Record name 5-[(2-Hydroxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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